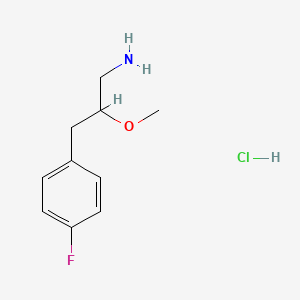

3-(4-Fluorophenyl)-2-methoxypropan-1-amine hydrochloride

Description

3-(4-Fluorophenyl)-2-methoxypropan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a methoxy group, and an amine group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula |

C10H15ClFNO |

|---|---|

Molecular Weight |

219.68 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-2-methoxypropan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H14FNO.ClH/c1-13-10(7-12)6-8-2-4-9(11)5-3-8;/h2-5,10H,6-7,12H2,1H3;1H |

InChI Key |

YSWSQOYNAKHUTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC1=CC=C(C=C1)F)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-methoxypropan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with methoxyamine to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-methoxypropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-2-methoxypropan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methoxy and amine groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Similar Compounds

4-Fluorophenylhydrazine hydrochloride: Used as a chemical intermediate in pharmaceuticals.

2-(4-Fluorophenyl)-2-methoxyethanamine: Similar structure but different functional groups.

Uniqueness

3-(4-Fluorophenyl)-2-methoxypropan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(4-Fluorophenyl)-2-methoxypropan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 3-(4-Fluorophenyl)-2-methoxypropan-1-amine hydrochloride can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClFNO |

| Molecular Weight | 219.68 g/mol |

| IUPAC Name | 3-(4-Fluorophenyl)-2-methoxypropan-1-amine hydrochloride |

| CAS Number | [Not available] |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic system. It is believed to function as a selective dopamine uptake inhibitor, similar to other compounds in its class. This mechanism is crucial for understanding its potential therapeutic applications in treating disorders such as depression and attention deficit hyperactivity disorder (ADHD).

Biological Activity

Research has indicated several biological activities associated with 3-(4-Fluorophenyl)-2-methoxypropan-1-amine hydrochloride:

- Dopamine Transporter Inhibition : The compound exhibits significant affinity for the dopamine transporter (DAT), which plays a critical role in regulating dopamine levels in the brain. This can lead to increased dopaminergic signaling, potentially beneficial in conditions characterized by low dopamine levels .

- Antitumor Potential : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, particularly against certain cancer cell lines. For instance, compounds structurally related to 3-(4-Fluorophenyl)-2-methoxypropan-1-amine have shown low micromolar growth inhibition values in breast and colon cancer cell lines .

- Neuroprotective Effects : Some studies have indicated that similar compounds may exhibit neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 3-(4-Fluorophenyl)-2-methoxypropan-1-amine hydrochloride:

- Study on Dopamine Uptake Inhibition : A series of N-substituted tropane analogues were synthesized and tested for their ability to inhibit dopamine uptake. The findings indicated that modifications similar to those in 3-(4-Fluorophenyl)-2-methoxypropan-1-amine significantly enhance DAT affinity and selectivity over other neurotransmitter transporters .

- Antitumor Activity Assessment : Research focused on a new series of fluoro-, methoxyl-, and amino-substituted isoflavones demonstrated that certain derivatives exhibited potent growth inhibitory activity against human breast cancer cell lines (GI50 values < 1 µM). These results highlight the potential for developing new therapeutic agents based on structural similarities to 3-(4-Fluorophenyl)-2-methoxypropan-1-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.